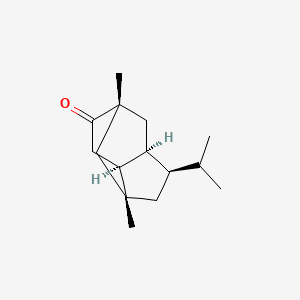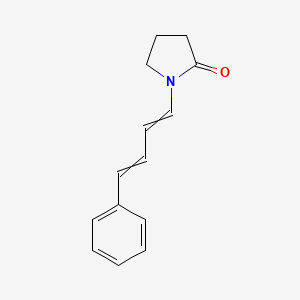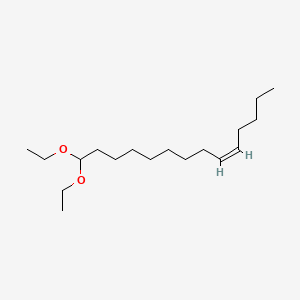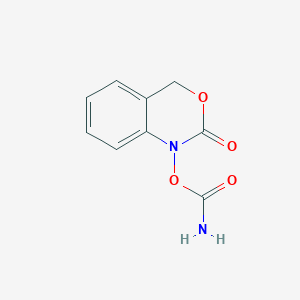
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbamoyloxy group
Preparation Methods
The synthesis of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of an o-aminophenol derivative with a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and more.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:
1,4-Dihydro-2H-3,1-benzoxazin-2-one: Lacks the carbamoyloxy group, resulting in different chemical and biological properties.
1-(Methoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains a methoxy group instead of a carbamoyloxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
65242-79-7 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(2-oxo-4H-3,1-benzoxazin-1-yl) carbamate |
InChI |
InChI=1S/C9H8N2O4/c10-8(12)15-11-7-4-2-1-3-6(7)5-14-9(11)13/h1-4H,5H2,(H2,10,12) |
InChI Key |
XZNHERWJYNIFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)O1)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



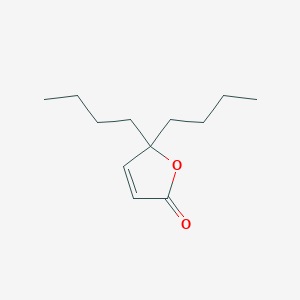

![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
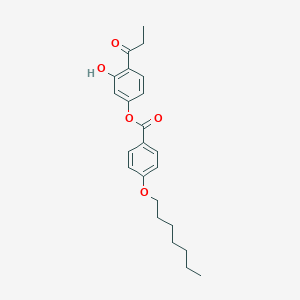
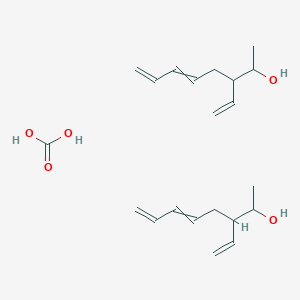
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
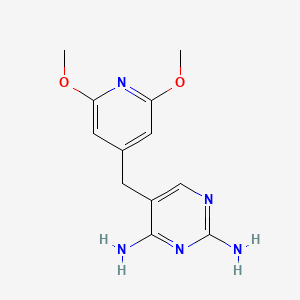
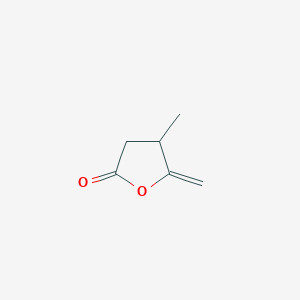
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
